1-Benzyl-3-(2-ethylphenyl)urea
Overview
Description
N-benzyl-N’-(2-ethylphenyl)urea is an organic compound belonging to the class of substituted ureas It is characterized by the presence of a benzyl group and a 2-ethylphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(2-ethylphenyl)urea can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-ethylphenyl isocyanate. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of N-benzyl-N’-(2-ethylphenyl)urea may involve scalable methods such as the nucleophilic addition of amines to isocyanates in water without organic co-solvents. This method is environmentally friendly and efficient, providing high yields and chemical purity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N’-(2-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or aldehydes.
Reduction: Reduction reactions can convert the urea moiety to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst are employed.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-benzyl-N’-(2-ethylphenyl)urea has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-benzyl-N’-(2-methylphenyl)urea
- N-benzyl-N’-(4-ethylphenyl)urea
- N-benzyl-N’-(2-chlorophenyl)urea
Comparison: N-benzyl-N’-(2-ethylphenyl)urea is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
1-benzyl-3-(2-ethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-14-10-6-7-11-15(14)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGKVBVPDPCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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